molecular formula C13H9Cl2FN2O3 B1458077 (S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine CAS No. 1233484-06-4

(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine

Cat. No.: B1458077
CAS No.: 1233484-06-4
M. Wt: 331.12 g/mol
InChI Key: VGDOUCIQKWTGJY-ZETCQYMHSA-N
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Description

(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine is a useful research compound. Its molecular formula is C13H9Cl2FN2O3 and its molecular weight is 331.12 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2FN2O3/c1-7(11-8(14)4-5-9(16)12(11)15)21-10-3-2-6-17-13(10)18(19)20/h2-7H,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDOUCIQKWTGJY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of triphenylphosphine (24.29 g, 92.6 mmol) in THF (dry, 160 mL) was added DIAD (18.23 mL, 92.6 mmol) dropwise at 0° C. under N2. After addition of DIAD, a solution of 1-(2,6-dichloro-3-fluorophenyl)ethanol (13.35 g, 63.86 mmol) and 3-hydroxy-2-nitropyridine (10.29 g, 73.44 mmol) in THF (anhydrous, 160 mL) was added dropwise. The ice-bath was removed and the reaction mixture was allowed to warm to room temperature and stirred at room temperature for 4 hrs. The reaction mixture was concentrated by evaporator to give a yellow residue. A saturated solution of NH4Cl (200 mL) was added. The aqueous phase was extracted with EtOAc (3×150 mL). The combined organic phase was washed with brine (2×80 mL), dried over anhydrous Na2SO4, concentrated by evaporation in vacuo to give a yellow residue which was purified by CombiFlash (220 g silica gel column, Hexane/EtOAc) to afford (±)-3-(1-(2,6,-dichloro-3-fluorophenyl)ethoxy)-2-nitropyridine (21.1 g, 100%) as a white solid.
Quantity
24.29 g
Type
reactant
Reaction Step One
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Quantity
18.23 mL
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reactant
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Quantity
160 mL
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solvent
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0 (± 1) mol
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13.35 g
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10.29 g
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reactant
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Quantity
160 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

1-(2,6-dichloro-3-fluorophenyl)ethanol (29.1 g, 139 mmol) and 3-hydroxy-2-nitropyridine (24.1 g, 153 mmol) were dissolved in anhydrous tetrahydrofuran (300 mL), and triphenylphosphine (PPh3, 51.1 g, 195 mmol) was added and the mixture was stirred for 1 h at room temperature. At 0° C., to the reaction liquid was added diisopropyl azodicarboxylate (DIAD, 38.4 mL, 195 mmol) dropwise. The resultant mixture was stirred overnight at room temperature. The resultant mixture was evaporated under reduced pressure to remove solvent, then purified via silica gel column chromatography (petroleum ether:ethyl acetate=3:1) to yield the target product as white crystals (41.2 g, 124 mmol; yield=89%).
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step Two
Quantity
38.4 mL
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
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0 (± 1) mol
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Reaction Step Four
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine
Reactant of Route 2
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(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine
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(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine
Reactant of Route 4
Reactant of Route 4
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine
Reactant of Route 5
Reactant of Route 5
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine
Reactant of Route 6
Reactant of Route 6
(S)-3-(1-(2,6-Dichloro-3-fluorophenyl)-ethoxy)-2-nitropyridine

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